Cas no 183613-11-8 (Carbostyril 124 N-Carboxymethyl Chloride)

Carbostyril 124 N-Carboxymethyl Chloride 化学的及び物理的性質
名前と識別子
-
- Acetamide,2-chloro-N-(1,2-dihydro-4-methyl-2-oxo-7-quinolinyl)-
- Carbostyril 124 N-Carboxymethyl Chloride
- 2-chloro-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide
- 2-CHLORO-N-(1,2-DIHYDRO-4-METHYL-2-OXO-7-QUINOLINYL)ACETAMIDE
- 2-chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide
- Acetamide,2-chloro-N-(1,2-dihydro-4-methyl-2-oxo-7-quinolinyl)
- Chloro-N-(4-methyl-2-oxo-1,2-dihydro-7-quinolyl)ethanamide
- DTXSID50443165
- SCHEMBL23130687
- 183613-11-8
- AKOS024786286
- FT-0664278
-
- インチ: InChI=1S/C12H11ClN2O2/c1-7-4-11(16)15-10-5-8(2-3-9(7)10)14-12(17)6-13/h2-5H,6H2,1H3,(H,14,17)(H,15,16)
- InChIKey: USRUAYVEQRYSTQ-UHFFFAOYSA-N
- ほほえんだ: ClCC(NC1C=C2C(C(C)=CC(=O)N2)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 250.05100
- どういたいしつりょう: 250.0509053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 58.2Ų
じっけんとくせい
- PSA: 61.96000
- LogP: 2.08680
Carbostyril 124 N-Carboxymethyl Chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C177655-25mg |
Carbostyril 124 N-Carboxymethyl Chloride |
183613-11-8 | 25mg |
$ 695.00 | 2023-04-18 | ||
TRC | C177655-5mg |
Carbostyril 124 N-Carboxymethyl Chloride |
183613-11-8 | 5mg |
$ 155.00 | 2023-09-08 | ||
TRC | C177655-2mg |
Carbostyril 124 N-Carboxymethyl Chloride |
183613-11-8 | 2mg |
$ 115.00 | 2023-09-08 | ||
TRC | C177655-10mg |
Carbostyril 124 N-Carboxymethyl Chloride |
183613-11-8 | 10mg |
$ 287.00 | 2023-09-08 | ||
TRC | C177655-50mg |
Carbostyril 124 N-Carboxymethyl Chloride |
183613-11-8 | 50mg |
$ 1235.00 | 2023-04-18 |
Carbostyril 124 N-Carboxymethyl Chloride 関連文献
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
Carbostyril 124 N-Carboxymethyl Chlorideに関する追加情報
Comprehensive Overview of Carbostyril 124 N-Carboxymethyl Chloride (CAS No. 183613-11-8): Properties, Applications, and Innovations
Carbostyril 124 N-Carboxymethyl Chloride (CAS No. 183613-11-8) is a specialized organic compound widely recognized for its versatile applications in pharmaceutical research, material science, and biochemical engineering. This derivative of carbostyril features a reactive N-carboxymethyl chloride group, making it a valuable intermediate for synthesizing advanced molecules. Its unique structural properties, including high reactivity and stability under controlled conditions, have positioned it as a critical component in modern chemical workflows.
In recent years, the demand for Carbostyril 124 N-Carboxymethyl Chloride has surged due to its role in developing fluorescence probes and bioconjugation techniques. Researchers frequently search for "carbostyril derivatives in fluorescence imaging" or "N-carboxymethyl chloride applications in drug discovery," reflecting its relevance in cutting-edge scientific fields. The compound's ability to form covalent bonds with amines and other nucleophiles makes it indispensable for labeling biomolecules, a topic gaining traction in AI-driven drug design and precision medicine discussions.
The synthesis of Carbostyril 124 N-Carboxymethyl Chloride involves meticulous steps to ensure purity and yield, often leveraging green chemistry principles to minimize environmental impact—a growing concern among users searching for "sustainable chemical synthesis." Analytical techniques like HPLC and NMR spectroscopy are routinely employed to validate its structural integrity, addressing another common query: "how to characterize carbostyril derivatives." These methodologies align with the broader trend of quality-by-design (QbD) in pharmaceutical manufacturing.
Beyond pharmaceuticals, CAS No. 183613-11-8 has found niche applications in advanced material science, particularly in designing photoactive polymers and sensors. Its fluorescence properties are exploited in "smart materials for environmental monitoring," a hot topic linked to climate change mitigation. The compound's compatibility with click chemistry protocols further enhances its utility, resonating with searches for "modular chemical building blocks."
Safety and handling of Carbostyril 124 N-Carboxymethyl Chloride adhere to standard laboratory protocols, with emphasis on personal protective equipment (PPE) and proper ventilation. While not classified as hazardous under normal conditions, its reactivity warrants precautions—information often sought under "safe handling of reactive intermediates." This aligns with the industry's shift toward responsible research innovation.
In conclusion, Carbostyril 124 N-Carboxymethyl Chloride (CAS No. 183613-11-8) exemplifies the intersection of chemistry and technology, addressing contemporary needs in life sciences and material engineering. Its multifaceted applications, from drug development to sustainable materials, ensure its continued prominence in scientific literature and industrial practice.
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